The HRR25 protein is derived from the yeast Saccharomyces cerevisiae, a model organism extensively studied for its genetic and biochemical properties. The Saccharomyces Genome Database provides comprehensive information regarding the HRR25 gene, including its sequence, structure, and functional annotations .
HRR25 belongs to the casein kinase I family, which is characterized by its role in phosphorylating serine and threonine residues in various substrates. This classification highlights its function in regulating diverse cellular pathways through phosphorylation events.
The synthesis of HRR25 involves standard molecular biology techniques for gene expression. The HRR25 gene can be cloned into expression vectors and transformed into yeast cells for overexpression studies. Techniques such as PCR amplification, restriction digestion, and ligation are commonly employed to construct these vectors.
For purification and characterization of the HRR25 protein, affinity chromatography methods are utilized. Typically, the protein is tagged with an epitope (e.g., HA tag) to facilitate purification using specific antibodies. Following lysis of yeast cells, extracts are subjected to immunoprecipitation using affinity columns, allowing for the isolation of HRR25 from other cellular components .
HRR25 has a well-defined structure characterized by a kinase domain responsible for its enzymatic activity. Structural studies suggest that it has a typical fold seen in serine/threonine kinases, which includes an ATP-binding site essential for its phosphorylation activity.
The molecular weight of HRR25 is approximately 54 kDa. Its isoelectric point varies depending on post-translational modifications but typically falls within a range suitable for interaction with various substrates in physiological conditions .
HRR25 catalyzes phosphorylation reactions where it transfers a phosphate group from ATP to specific serine or threonine residues on target proteins. This modification can alter the activity, localization, or stability of these proteins.
In vitro kinase assays are employed to study the phosphorylation activity of HRR25. These assays typically involve incubating purified HRR25 with substrates (e.g., Ltv1) in the presence of radiolabeled ATP to monitor the incorporation of phosphate groups . The reactions can be analyzed using SDS-PAGE followed by autoradiography to visualize phosphorylated products.
The mechanism of action of HRR25 involves recognizing specific substrate proteins and catalyzing their phosphorylation at defined sites. For example, HRR25 phosphorylates Ltv1 during ribosome assembly, which is crucial for the maturation of pre-40S ribosomal subunits .
Studies indicate that phosphorylation by HRR25 enhances interactions between ribosomal proteins and assembly factors, thereby facilitating ribosome biogenesis. Inhibition of HRR25 leads to defects in ribosome formation and cellular growth arrest .
HRR25 exhibits stability under physiological conditions but may be sensitive to extreme pH or high temperatures. Its solubility in aqueous solutions allows it to function effectively within the cytoplasm of yeast cells.
As a kinase, HRR25's chemical properties are defined by its ability to bind ATP and transfer phosphate groups. The enzyme's activity can be modulated by various factors including substrate availability and post-translational modifications.
Relevant data include:
HRR25 has significant applications in research focused on cell cycle regulation, ribosome biogenesis, and autophagy mechanisms. Understanding its function can provide insights into fundamental biological processes as well as potential therapeutic targets in diseases such as cancer where ribosome biogenesis is often dysregulated . Additionally, studies involving HRR25 contribute to our understanding of kinase signaling pathways that are critical for cellular homeostasis.
The HRR25 protein in Saccharomyces cerevisiae is a member of the highly conserved casein kinase I (CK1) family of serine/threonine protein kinases, sharing structural and functional homology with mammalian CK1 isoforms, particularly CK1δ and ε [1] [6]. Evolutionary analyses indicate that CK1 kinases originated prior to the divergence of eukaryotes, with HRR25 retaining the characteristic kinase domain architecture of this family: a canonical N-terminal kinase domain containing conserved motifs (HIPYR, LPWQGLKA, EXSRRDD, and LLGPSLEDLF) followed by a regulatory C-terminal region [6] [8]. This conservation extends to substrate specificity, as HRR25 phosphorylates targets at serine/threonine residues within acidic motifs, mirroring mammalian CK1δ activity [1] [5].
Phylogenetic studies classify CK1 family members into two primary types across eukaryotes. Type I represents the canonical CK1 isoforms (like HRR25), while Type II constitutes plant-specific CK1-related kinases. HRR25 clusters unequivocally within the Type I canonical group, exhibiting its closest evolutionary relationship to mammalian CK1δ/ε isoforms rather than other yeast CK1-like kinases (e.g., Yck1/Yck2) [8]. This deep homology underscores HRR25’s role as a critical model for understanding CK1δ/ε functions in higher eukaryotes, including humans, where these kinases regulate circadian rhythms, Wnt signaling, and DNA repair [6] [8].
Table 1: Conserved Domains in HRR25 and Mammalian CK1δ/ε
Domain/Feature | HRR25 (S. cerevisiae) | Mammalian CK1δ/ε | Function |
---|---|---|---|
N-terminal Kinase Domain | Present (aa 1-270) | Present (aa 1-290) | Catalytic activity |
HIPYR motif | ✓ | ✓ | ATP binding & catalytic loop |
LPWQGLKA motif | ✓ | ✓ | Substrate recognition |
LLGPSLEDLF motif | ✓ | ✓ | Regulatory function |
C-terminal region | Variable length, P/Q-rich | Variable length | Protein interactions, localization |
HRR25 is encoded by the HRR25 gene (systematic name: YPL204W), located on chromosome XVI in Saccharomyces cerevisiae. The gene spans 1,485 base pairs, translating into a 494-amino acid protein with a molecular weight of approximately 57.4 kDa and an isoelectric point of 9.66 [2]. Genomic analyses reveal that HRR25 is an essential gene in the S288C strain background, though it exhibits conditional viability in other genetic contexts like W303, where mutants display sensitivity to heat, DNA-damaging agents (e.g., methyl methanesulfonate (MMS) or X-rays), and cell wall stressors (e.g., caffeine, Calcofluor white) [2] [5].
Expression profiling demonstrates that HRR25 is constitutively expressed under diverse growth conditions, with a median cellular abundance of ~5,798 ± 1,727 molecules per cell [2]. Transcript levels remain relatively stable throughout mitotic growth phases but show dynamic fluctuations during meiosis and sporulation. Subcellular localization studies using GFP-tagged HRR25 reveal its presence in multiple compartments, including:
Table 2: Subcellular Localization and Functional Significance of HRR25
Localization | Regulatory Mechanism | Key Functions |
---|---|---|
P-bodies | Dcp2-dependent recruitment via PLS1 motif | Protection from proteasomal degradation; meiotic regulation |
Spindle Pole Body (SPB) | Phosphorylation-dependent anchoring | Meiotic spindle dynamics; chromosome segregation |
Bud neck/tip | Cytoskeletal interactions | Cell polarity; cytokinesis |
Golgi/COPII vesicles | Phosphorylation of COPII subunits (Sec23/24) | Vesicle formation; ER-Golgi trafficking |
Nucleus | RNAPII CTD binding | Transcriptional regulation; DNA repair |
HRR25 was first identified in 1991 through genetic screens for mutants defective in DNA strand-break repair (Ho and Radiation Repair gene 25). Hoekstra et al. demonstrated that hrr25Δ strains exhibited hypersensitivity to ionizing radiation and DNA-damaging chemicals, positioning HRR25 as a critical regulator of DNA damage response pathways [1]. Initial biochemical characterization confirmed its identity as a casein kinase I homolog, evidenced by its ability to phosphorylate casein in vitro and its sequence similarity (~40% identity) to bovine CK1 [1].
Subsequent studies in the 1990s–2000s expanded HRR25’s functional repertoire beyond DNA repair:
The discovery of its P-body localization in 2018 revealed a novel mechanism for its stability and function: sequestration within these ribonucleoprotein granules shields HRR25 from proteasomal degradation, a process essential for its role in meiotic progression [3]. This historical trajectory underscores HRR25’s evolution from a DNA repair factor to a multifaceted kinase integrating cellular responses to genomic, metabolic, and structural stresses.
Table 3: Key Milestones in HRR25 Functional Characterization
Year | Discovery | Experimental Approach | Reference Context |
---|---|---|---|
1991 | Identification as DNA repair regulator | Mutant screens for radiation sensitivity | Hoekstra et al. [1] |
1992 | Biochemical confirmation as CK1 homolog | Immune-complex kinase assays with casein | Hoekstra et al. [1] |
2015 | Role in autophagosome completion | hrr25 mutants + autophagy flux assays | Wang et al. [4] |
2018 | P-body localization critical for meiotic function | GFP-tagging + proteasome inhibition assays | PMC6094056 [3] |
2020 | Phosphorylation of Pin4 in CWI signaling | Co-IP + phosphomutants + phenotypic analysis | Genes 2025 [5] |
2021 | Conservation of CK1δ/ε role in endocytosis | Human CK1δ/ε siRNA + clathrin dynamics | ScienceDirect [7] |
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